molecular formula C7H11N3 B1314859 2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine CAS No. 774178-09-5

2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine

Cat. No.: B1314859
CAS No.: 774178-09-5
M. Wt: 137.18 g/mol
InChI Key: CVDDYBUFDUAOJL-UHFFFAOYSA-N
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Description

2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine is an organic compound with the molecular formula C₇H₁₁N₃ It is a heterocyclic compound that contains both imidazole and pyridine rings fused together

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine involves the reaction of imidazole with 2-chloropyridine, followed by a suitable reduction reaction to obtain the target compound . Another method involves the cyclization of histamine dihydrochloride with paraformaldehyde under reflux conditions .

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[4,5-c]pyridine derivatives with additional oxygen-containing functional groups, while reduction may produce fully saturated derivatives.

Scientific Research Applications

2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, as a CDK inhibitor, it binds to the active site of the enzyme, preventing its activity and thereby inhibiting cell cycle progression . The compound may also interact with other cellular pathways, influencing various biological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine is unique due to the presence of the methyl group at the 2-position, which can influence its reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets, making it a valuable compound in drug discovery and development.

Properties

IUPAC Name

2-methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c1-5-9-6-2-3-8-4-7(6)10-5/h8H,2-4H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVDDYBUFDUAOJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)CNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30476310
Record name 2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30476310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

774178-09-5
Record name 2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30476310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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